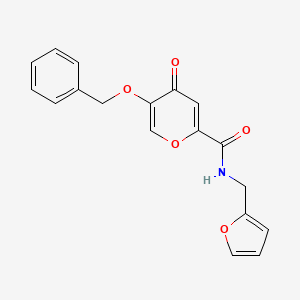![molecular formula C17H16N2O3 B2951070 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol CAS No. 890094-95-8](/img/structure/B2951070.png)
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR5. By blocking the activation of mGluR5, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol reduces the excitatory neurotransmission mediated by this receptor.
Biochemical and Physiological Effects:
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is involved in the pathophysiology of Parkinson's disease. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol also reduces the hyperactivity of the amygdala, which is involved in anxiety and fear-related behaviors. In addition, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been shown to improve cognitive function in animal models of Fragile X syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental conditions. In addition, 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has a short half-life in vivo, which can limit its effectiveness in some animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol. One area of research is the development of more potent and selective antagonists of mGluR5. This could lead to the development of more effective therapies for neurological disorders that involve mGluR5 dysfunction. Another area of research is the investigation of the role of mGluR5 in other physiological systems, such as the immune system and the cardiovascular system. Finally, the use of 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol in combination with other drugs could lead to the development of novel therapeutic strategies for various diseases.
Synthesemethoden
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with pyridine-3-carboxaldehyde to form 1-(3-pyridyl)-3-(4-methoxyphenyl)isoxazole-5-carboxylic acid ethyl ester. The final step involves the reduction of the ethyl ester to the corresponding alcohol using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in several neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENESLJWVMNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

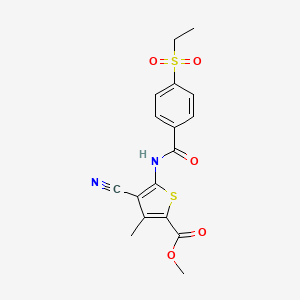

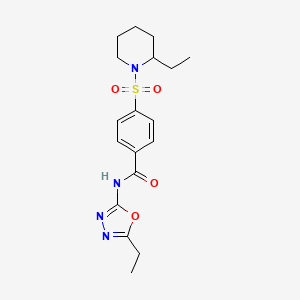
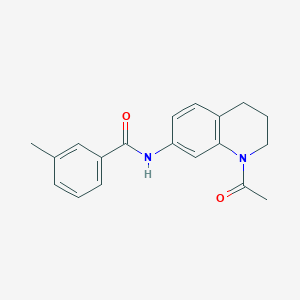
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)
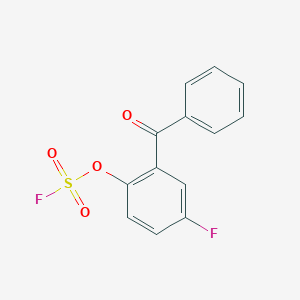
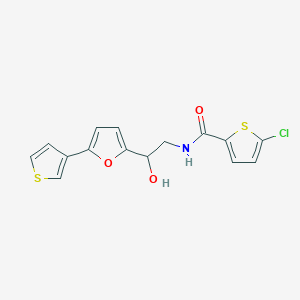

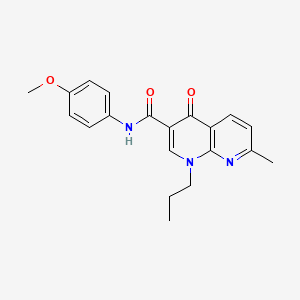
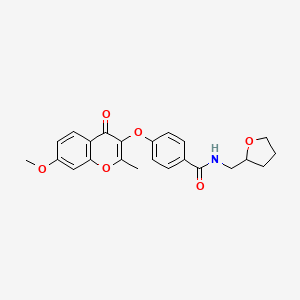
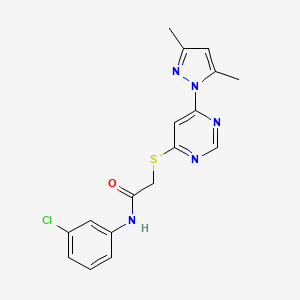
![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)
![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2951009.png)
